N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core fused with a substituted acetamide group. The structure includes a 5-chloro-2-methylphenyl moiety on the acetamide nitrogen and a 2-methylphenoxy substituent at position 4 of the triazoloquinoxaline ring. Such modifications are critical for optimizing interactions with biological targets, such as enzymes or receptors, and influencing physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-11-12-17(26)13-19(15)27-22(32)14-30-25(33)31-20-9-5-4-8-18(20)28-24(23(31)29-30)34-21-10-6-3-7-16(21)2/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPWVSCZPJSFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinoxaline core, followed by the introduction of the phenyl and acetamide groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and phenols under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Differences: Replaces the 5-chloro-2-methylphenyl group with a 4-chlorophenyl and introduces a methyl group at position 1 of the triazole ring. The 4-chlorophenyl substituent could alter electronic properties compared to the 5-chloro-2-methylphenyl group, affecting binding affinity . Molecular Weight: 367.79 g/mol (vs. ~450 g/mol estimated for the target compound).
- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Structural Differences: Substitutes the triazoloquinoxaline core with an oxadiazolidine ring and replaces the methylphenoxy group with a 4-chlorophenyl. Implications: The oxadiazolidine ring may confer different hydrogen-bonding capabilities compared to the triazoloquinoxaline system, influencing target selectivity .
Substituent Variations in Acetamide Derivatives
- 2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (): Structural Differences: Features a sulfanyl-linked triazole instead of a phenoxy-substituted triazoloquinoxaline.
- Flumetsulam (): Structural Differences: A triazolopyrimidine sulfonamide lacking the quinoxaline moiety. Implications: The sulfonamide group improves water solubility, a property absent in the target compound, which may limit its agricultural applicability .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189707-22-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and anticonvulsant activities.
The compound's molecular formula is , with a molecular weight of 473.9 g/mol. The structure features a chloro-substituted phenyl ring and a triazole-quinoxaline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1189707-22-9 |
| Molecular Formula | C25H20ClN5O3 |
| Molecular Weight | 473.9 g/mol |
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of a triazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro assays have shown that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as Bcl-2 family proteins and caspases.
Case Study:
A study evaluated the cytotoxic effects of compounds structurally related to this compound against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values were found to be less than that of standard drugs like doxorubicin, indicating potent anticancer activity.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Research has demonstrated that similar quinoxaline derivatives can effectively inhibit seizures in animal models.
Research Findings:
In a picrotoxin-induced convulsion model, compounds with triazole and quinoxaline structures showed significant anticonvulsant effects. The mechanism is believed to involve modulation of GABAergic transmission, which is crucial for seizure control.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Chloro Substitution: Enhances lipophilicity and bioavailability.
- Triazole Ring: Contributes to the interaction with biological targets.
- Phenoxy Group: Influences the compound's binding affinity and selectivity towards specific receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
